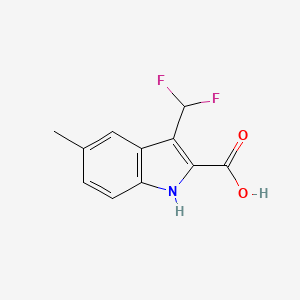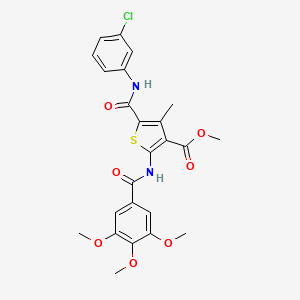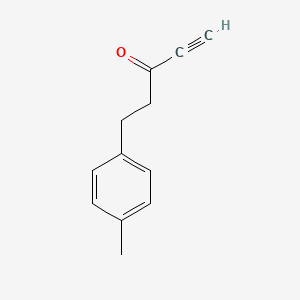
3-(Difluoromethyl)-4-(propan-2-yloxy)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Difluoromethyl)-4-(propan-2-yloxy)aniline is an organic compound characterized by the presence of a difluoromethyl group and a propan-2-yloxy group attached to an aniline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)-4-(propan-2-yloxy)aniline typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available aniline derivatives.
Introduction of Difluoromethyl Group: This step often involves the use of difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone under basic conditions.
Etherification: The propan-2-yloxy group is introduced through an etherification reaction, which can be achieved using propan-2-ol and a suitable catalyst like sulfuric acid or a base like sodium hydride.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the reactions.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and safety.
Purification: Employing techniques such as distillation, crystallization, and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Difluoromethyl)-4-(propan-2-yloxy)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of amines or other reduced products.
Substitution: Nucleophilic substitution reactions can occur, especially at the aniline nitrogen, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinones or nitro derivatives.
Reduction: Amines or partially reduced intermediates.
Substitution: Alkylated or acylated aniline derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 3-(Difluoromethyl)-4-(propan-2-yloxy)aniline is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of difluoromethyl and propan-2-yloxy groups on biological activity. It may serve as a lead compound in the development of new pharmaceuticals.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a precursor for drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(Difluoromethyl)-4-(propan-2-yloxy)aniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoromethyl group can enhance the compound’s metabolic stability, while the propan-2-yloxy group can influence its solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Trifluoromethyl)-4-(propan-2-yloxy)aniline: Similar structure but with a trifluoromethyl group.
3-(Difluoromethyl)-4-(methoxy)aniline: Similar structure but with a methoxy group instead of propan-2-yloxy.
3-(Difluoromethyl)-4-(ethoxy)aniline: Similar structure but with an ethoxy group.
Uniqueness
3-(Difluoromethyl)-4-(propan-2-yloxy)aniline is unique due to the combination of its difluoromethyl and propan-2-yloxy groups. This combination can impart distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C10H13F2NO |
|---|---|
Poids moléculaire |
201.21 g/mol |
Nom IUPAC |
3-(difluoromethyl)-4-propan-2-yloxyaniline |
InChI |
InChI=1S/C10H13F2NO/c1-6(2)14-9-4-3-7(13)5-8(9)10(11)12/h3-6,10H,13H2,1-2H3 |
Clé InChI |
WCTYYERTODOCBA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=C(C=C(C=C1)N)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(3R)-3-[(3,3-Difluoropyrrolidin-1-yl)methyl]piperidine](/img/structure/B12071621.png)










